molecular formula C8H10BrN3 B14695762 (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene CAS No. 29878-94-2

(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene

Cat. No.: B14695762
CAS No.: 29878-94-2
M. Wt: 228.09 g/mol
InChI Key: UIPOFGLNWOBTSN-UHFFFAOYSA-N
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Description

(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and monitored using techniques like FT-IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted triazene derivatives with various functional groups.

Scientific Research Applications

(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triazene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(3-Bromophenyl)methylene-2-piperidin-1-ylethylamine: Another triazene derivative with similar structural features.

    (1E)-1-(4-Bromophenyl)-3,3-dimethyltriaz-1-ene: A closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness

(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern and the presence of the triazene moiety. This structural configuration imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

29878-94-2

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

N-[(3-bromophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

UIPOFGLNWOBTSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC(=CC=C1)Br

Origin of Product

United States

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